molecular formula C12H14ClN B13961619 4-[(3-chlorophenyl)Methylene]piperidine

4-[(3-chlorophenyl)Methylene]piperidine

Cat. No.: B13961619
M. Wt: 207.70 g/mol
InChI Key: NIWRKNQTXNNSCL-UHFFFAOYSA-N
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Description

4-[(3-chlorophenyl)Methylene]piperidine is an organic compound with the molecular formula C12H14ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 3-chlorophenyl group attached to the piperidine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chlorophenyl)Methylene]piperidine typically involves the condensation of 3-chlorobenzaldehyde with piperidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the methylene bridge. The reaction mixture is often refluxed in an appropriate solvent, such as ethanol or methanol, to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chlorophenyl)Methylene]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(3-chlorophenyl)Methylene]piperidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(3-chlorophenyl)Methylene]piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in biological processes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which lacks the 3-chlorophenyl and methylene groups.

    3-chlorobenzaldehyde: A precursor in the synthesis of 4-[(3-chlorophenyl)Methylene]piperidine.

    N-methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both the 3-chlorophenyl group and the methylene bridge, which confer specific chemical and biological properties. These structural features can influence its reactivity, stability, and interactions with biological targets, making it distinct from other piperidine derivatives.

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

4-[(3-chlorophenyl)methylidene]piperidine

InChI

InChI=1S/C12H14ClN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,8-9,14H,4-7H2

InChI Key

NIWRKNQTXNNSCL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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